2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-13-9-14(2)11-17(10-13)22-8-7-20-18(21)12-23-16-5-3-15(19)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDUJUHBMFDLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound features a complex structure characterized by a central acetamide moiety linked to two distinct phenoxy groups, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is , with a molecular weight of approximately 351.22 g/mol. The presence of chlorine and methyl substituents on the phenoxy rings plays a crucial role in determining the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.22 g/mol |
| Functional Groups | Acetamide, Phenoxy |
| Chlorine Substituent | Yes |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways. Notably, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain signaling.
Interaction Studies
Molecular docking studies indicate that 2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide can effectively bind to the active site of COX-2, suggesting its potential as a selective inhibitor. This interaction may lead to reduced production of pro-inflammatory mediators, thus providing therapeutic benefits in inflammatory diseases.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific IC50 values are still under investigation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, potentially making it useful for conditions such as arthritis and other inflammatory disorders.
Case Studies and Research Findings
- Inhibition of COX-2 : A study demonstrated that derivatives similar to 2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide exhibited IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory activity .
- Cell Proliferation Studies : In cancer cell lines, compounds with similar structures have been shown to induce apoptosis and inhibit cell proliferation. For instance, compounds bearing phenoxy groups have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
- Comparative Analysis : A comparative study highlighted that variations in the phenoxy substituents significantly affect biological activity. For example, compounds with dichloro substitutions demonstrated enhanced potency compared to their mono-chloro counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations
- This is critical for herbicides like alachlor .
- Steric Effects : Compounds with bulkier substituents (e.g., 2,6-dimethylphenyl in ) may exhibit reduced enzymatic degradation, extending half-life in agricultural applications.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in the target compound) can stabilize the acetamide backbone, influencing reactivity in synthesis or target binding .
- Co-crystallization: The diethylaminoethyl analog in highlights formulation strategies to modulate solubility or stability.
Research Findings and Gaps
- Synthetic Utility : N-(Substituted phenyl)acetamides are established intermediates for heterocycles like triazoles and thiadiazoles . The target compound may serve similar roles.
- Biological Activity: While alachlor’s herbicidal activity is well-documented , the target compound’s 3,5-dimethylphenoxy group could confer distinct selectivity or potency, warranting further bioassays.
- Structural Data : Crystallographic studies (e.g., ) reveal intermolecular interactions (e.g., H-bonding) that stabilize acetamide derivatives, suggesting the target compound may form similar networks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
